REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Cl.[OH:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=[O:15].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][O:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=[O:15] |f:2.3.4|
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
Cs2CO3
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 h at ˜60° C. under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto H2O (15 ml)
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(COC=2C=C(C=O)C=CC2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |